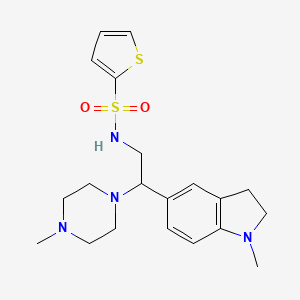

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a 1-methylindolin-5-yl group and a 4-methylpiperazine moiety. The compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:

- Thiophene sulfonamide: A common scaffold in enzyme inhibitors, often associated with binding to active sites via hydrogen bonding and hydrophobic interactions.

- 1-Methylindolin-5-yl: An indole-derived fragment, which is prevalent in bioactive molecules targeting serotonin receptors or kinases.

- 4-Methylpiperazin-1-yl: A substituted piperazine group known to enhance solubility and modulate pharmacokinetic properties.

For instance, the preparation of structurally related sulfonamides involves Cs₂CO₃-mediated alkylation in acetonitrile under inert conditions, as seen in indole-thiophene sulfonamide derivatives .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2S2/c1-22-9-11-24(12-10-22)19(15-21-28(25,26)20-4-3-13-27-20)16-5-6-18-17(14-16)7-8-23(18)2/h3-6,13-14,19,21H,7-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBQBYKYGSGHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure combines an indoline moiety, a piperazine ring, and a thiophene sulfonamide group, suggesting diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 464.63 g/mol. The key structural features include:

- Indoline Structure : Known for its role in various biological activities.

- Piperazine Ring : Associated with antidepressant and antipsychotic effects.

- Thiophene Sulfonamide : Often linked to antimicrobial and anti-inflammatory properties.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

| Activity | Description |

|---|---|

| Antiviral | Compounds similar to this one have shown inhibitory effects against viral replication. |

| Anticancer | Indole derivatives often demonstrate activity against various cancer cell lines. |

| Anti-inflammatory | Potential to inhibit inflammatory pathways, similar to established NSAIDs. |

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors involved in disease pathways. Techniques such as molecular docking simulations can provide insights into binding affinities and selectivity.

Potential Targets:

- Kinases : Inhibition of specific kinases involved in cancer cell proliferation.

- COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Viral Proteins : Potential interactions with viral proteins that could inhibit replication.

Case Studies

- Antiviral Activity : A study indicated that related indole derivatives exhibited significant antiviral activity against influenza A virus, with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) .

- Anticancer Research : In vitro studies have demonstrated that indole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : Research has shown that similar thiophene derivatives can effectively reduce nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide | Morpholine instead of piperazine | Antimicrobial, anticancer |

| 5-Ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-2-sulfonamide | Naphthalene moiety | Anti-inflammatory |

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Pharmacokinetic Considerations

- Solubility : Piperazine and hydroxyethyl-piperazine derivatives (Target Compound, BP 27384) likely exhibit superior solubility compared to halogenated or triazine-containing analogs.

- Metabolic Stability : The methyl group on the indole (Target Compound) may reduce oxidative metabolism, whereas allyl or iodo substituents could increase susceptibility to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.